molecular formula C19H21BrN2O3S B1664481 AK-7 CAS No. 420831-40-9

AK-7

Cat. No.: B1664481
CAS No.: 420831-40-9
M. Wt: 437.4 g/mol
InChI Key: IYAYHZZWYNXHEQ-UHFFFAOYSA-N
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Description

AK 7 is a selective inhibitor of sirtuin 2, a member of the sirtuin family of proteins that are involved in cellular regulation. This compound is known for its ability to permeate both cells and the blood-brain barrier, making it a valuable tool in neurological research. AK 7 has shown potential in treating neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease due to its neuroprotective properties .

Scientific Research Applications

AK 7 has a wide range of scientific research applications:

    Chemistry: AK 7 is used as a tool compound to study the inhibition of sirtuin 2 and its effects on cellular processes.

    Biology: In biological research, AK 7 is used to investigate the role of sirtuin 2 in neurodegenerative diseases and other cellular functions.

    Medicine: AK 7 has shown promise in preclinical studies for the treatment of Huntington’s disease and Parkinson’s disease due to its neuroprotective effects.

    Industry: AK 7 is used in the development of new therapeutic agents targeting sirtuin 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AK 7 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of AK 7 is synthesized through a series of reactions involving bromination and sulfonylation.

    Bromination: The introduction of a bromine atom into the aromatic ring is achieved using bromine or a brominating agent under controlled conditions.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reactions: The final steps involve coupling reactions to attach the hexahydro-1H-azepin-1-yl group to the core structure.

Industrial Production Methods

Industrial production of AK 7 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

AK 7 undergoes various chemical reactions, including:

    Oxidation: AK 7 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert AK 7 into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can modify the aromatic ring of AK 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Sirtinol: Another sirtuin inhibitor, but less selective for sirtuin 2.

    EX-527: A selective inhibitor of sirtuin 1, used in research on metabolic regulation.

    AGK2: A selective sirtuin 2 inhibitor, similar to AK 7 but with different pharmacokinetic properties.

Uniqueness of AK 7

AK 7 is unique due to its high selectivity for sirtuin 2 and its ability to permeate the blood-brain barrier. This makes it particularly valuable in neurological research, where it can be used to study the effects of sirtuin 2 inhibition in the brain .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c20-16-8-6-9-17(14-16)21-19(23)15-7-5-10-18(13-15)26(24,25)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYHZZWYNXHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194926
Record name AK-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420831-40-9
Record name AK-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420831409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AK-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 420831-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AK-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308B6B695N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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